1-(4-nitrobenzyl)-4-phenylpiperazine 1-(4-nitrobenzyl)-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.: 40224-22-4
VCID: VC10365543
InChI: InChI=1S/C17H19N3O2/c21-20(22)17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9H,10-14H2
SMILES: C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol

1-(4-nitrobenzyl)-4-phenylpiperazine

CAS No.: 40224-22-4

Cat. No.: VC10365543

Molecular Formula: C17H19N3O2

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

1-(4-nitrobenzyl)-4-phenylpiperazine - 40224-22-4

Specification

CAS No. 40224-22-4
Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
IUPAC Name 1-[(4-nitrophenyl)methyl]-4-phenylpiperazine
Standard InChI InChI=1S/C17H19N3O2/c21-20(22)17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9H,10-14H2
Standard InChI Key PIBSNEKGYCHCSG-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Canonical SMILES C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

1-(4-Nitrobenzyl)-4-phenylpiperazine features a piperazine core substituted at the 1-position with a 4-nitrobenzyl group and at the 4-position with a phenyl group. The nitro (-NO₂) group on the benzyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity . Piperazine derivatives with nitroaryl substituents often exhibit chair conformations in the solid state, as observed in structurally similar compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine (Fig. 1) .

Table 1: Key Structural Features of Selected Piperazine Analogs

CompoundSubstituentsConformationCrystallographic Space GroupReference
1-Benzoyl-4-(4-nitrophenyl)piperazineBenzoyl (C₁), 4-nitrophenyl (C₄)ChairPna2₁
1-(4-Bromobenzoyl)-4-phenylpiperazine4-Bromobenzoyl (C₁), phenyl (C₄)ChairP2₁
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine4-Nitrophenylsulfonyl (C₁), phenyl (C₄)BoatNot reported

Synthetic Methodologies

General Synthesis of Nitrophenyl/Benzyl Piperazines

The synthesis of 1-(4-nitrobenzyl)-4-phenylpiperazine likely follows established routes for analogous compounds:

  • N-Alkylation/Acylation: Piperazine reacts with 4-nitrobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃) to introduce the nitrobenzyl group. Subsequent phenyl group introduction at the 4-position may involve Buchwald–Hartwig amination or nucleophilic aromatic substitution .

  • Reductive Amination: Condensation of 4-nitrobenzaldehyde with phenylpiperazine in the presence of a reducing agent like NaBH₄.

Challenges in Crystallization

Pharmacological Applications of Analogous Compounds

Radiation Mitigation

The structurally related 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine demonstrates efficacy in mitigating gastrointestinal acute radiation syndrome (GI-ARS). In murine models, subcutaneous administration (5 mg/kg) post-irradiation improved survival rates by 60% through modulation of intestinal stem cell pathways . Mechanistic studies suggest nitroaryl piperazines act via:

  • Wnt/β-catenin signaling activation

  • Reduction of oxidative stress markers (e.g., 8-OHdG)

  • Inhibition of pro-apoptotic caspases .

Antifungal and Anticancer Activity

While direct data on 1-(4-nitrobenzyl)-4-phenylpiperazine are lacking, derivatives like 4-nitrophenylpiperazinium chloride serve as intermediates in antifungal triazole synthesis . Nitro groups enhance membrane permeability, a critical factor in targeting fungal CYP51 enzymes.

Physicochemical Properties

Solubility and Stability

Piperazines with nitrobenzyl groups typically exhibit:

  • Low aqueous solubility (log P ≈ 2.5–3.8) due to hydrophobic aryl groups.

  • pH-dependent stability: Nitro reduction to amines occurs under acidic conditions, limiting oral bioavailability .

Table 2: Predicted Properties of 1-(4-Nitrobenzyl)-4-Phenylpiperazine

PropertyValueMethod of Estimation
Molecular Weight313.36 g/molEmpirical formula (C₁₇H₁₉N₃O₂)
log P3.2 ± 0.3ChemAxon Calculator
Topological Polar Surface Area54.8 ŲSwissADME

Future Directions and Challenges

Target Validation Studies

Priority research areas include:

  • Crystallographic analysis to resolve the compound’s 3D structure and intermolecular interactions.

  • In vitro screening against cancer cell lines (e.g., MCF-7, HeLa) and fungal pathogens (e.g., Candida albicans).

  • ADMET profiling to assess blood-brain barrier penetration and hepatic metabolism.

Synthetic Optimization

Recent advances in flow chemistry could address scalability issues in nitrobenzyl piperazine synthesis. Microreactor systems may improve yield and safety during nitration steps.

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